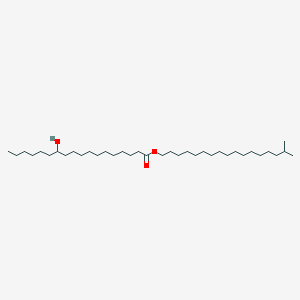
Isostearyl hydroxystearate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isostearyl hydroxystearate, also known as this compound, is a useful research compound. Its molecular formula is C36H72O3 and its molecular weight is 553 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cosmetic and Personal Care Products
Isostearyl hydroxystearate is widely used in cosmetics for its ability to provide a smooth, silky texture and improve the spreadability of formulations. Its applications include:
- Moisturizers and Creams : Acts as an emollient, providing hydration and preventing moisture loss from the skin.
- Makeup Products : Enhances the texture and application of foundations, lipsticks, and other color cosmetics.
- Sunscreens : Serves as a film-forming agent, improving water resistance.
This compound functions as an effective skin conditioning agent. Research indicates that it forms a barrier on the skin's surface, which helps retain moisture and improve skin elasticity.
- Case Study : A study published in the Journal of Cosmetic Science demonstrated that formulations containing this compound significantly improved skin hydration levels compared to control formulations lacking this ingredient .
Stability Enhancer in Formulations
In addition to its emollient properties, this compound contributes to the stability of emulsions in cosmetic products. It helps to stabilize oil-in-water emulsions, thereby enhancing product shelf life.
- Research Findings : A formulation study showed that incorporating this compound improved the stability of emulsions under varying temperature conditions, reducing phase separation compared to formulations without this ingredient .
Safety Profile and Regulatory Status
The safety assessment conducted by the Cosmetic Ingredient Review (CIR) Expert Panel concluded that this compound is safe for use in cosmetics at concentrations typically employed in formulations. The panel noted low potential for irritation or sensitization .
Table 2: Safety Evaluation Summary
| Parameter | Findings |
|---|---|
| Skin Irritation | Low (minimal irritation potential) |
| Eye Irritation | Low |
| Developmental Toxicity | Low |
Additional Applications
Beyond cosmetics, this compound has potential applications in:
- Pharmaceuticals : As a penetration enhancer for topical drug delivery systems.
- Hair Care Products : Improves manageability and shine of hair.
Chemical Reactions Analysis
Degradation and Hydrolysis
Isostearyl hydroxystearate undergoes enzymatic hydrolysis in biological systems, releasing isostearyl alcohol and 12-hydroxystearic acid. Key findings include:
- Hydrolysis is pH-dependent, with faster rates in alkaline environments .
- In vivo studies show that liberated 12-hydroxystearic acid can polymerize into lipid lamellar structures, enhancing skin barrier function .
Interaction with Cosmetic Formulations
This compound modifies lipid phase behavior in skincare products. Notable interactions include:
- Penetration enhancement : this compound increases solubility of lipophilic actives (e.g., indomethacin) by 60-fold compared to paraffin .
- Occlusion : Forms non-greasy barriers that improve skin hydration without blocking pores .
Catalytic and Polymerization Reactions
12-hydroxystearic acid (a precursor) polymerizes via intermolecular esterification , forming dimers or oligomers under heat (180–220°C) . This reaction is critical for producing high-molecular-weight esters used in waterproof cosmetics:
| Degree of Polymerization | Hydroxy Value (mgKOH/g) | Application |
|---|---|---|
| 7–12 | 10–70 | Waterproof films, adhesives |
| >12 | <10 | Reduced efficacy in cosmetics |
- Polymerization is controlled by reaction time and catalyst type (e.g., alkoxides of alkaline earth metals) .
Stability and Reactivity
- Thermal stability : Decomposes above 250°C, releasing CO₂ and water .
- Oxidative stability : Resists rancidity due to saturated hydrocarbon chains .
Key Data Tables
Table 1: Synthetic Pathways for this compound
| Pathway | Reactants | Byproducts | Catalysts |
|---|---|---|---|
| Direct esterification | Isostearyl alcohol + 12-HSA | Water | H₂SO₄, Lewis acids |
| Transesterification | Triglycerides + Alcohols | Glycerin | Alkaline catalysts |
Table 2: Degradation Products
| Environment | Products | Biological Impact |
|---|---|---|
| Gastrointestinal | Isostearyl alcohol, 12-HSA | Increased free fatty acids |
| Skin surface | Polymerized 12-HSA | Enhanced barrier function |
Table 3: Interaction with Penetration Enhancers
| Enhancer System | Permeability Coefficient (cm/h) | Key Finding |
|---|---|---|
| Isopropanol (50%) + ester | 0.45 × 10⁻³ | Synergistic estradiol transport |
| Ethanol + isopropyl palmitate | 0.32 × 10⁻³ | Concentration-dependent flux |
Properties
CAS No. |
162888-05-3 |
|---|---|
Molecular Formula |
C36H72O3 |
Molecular Weight |
553 g/mol |
IUPAC Name |
16-methylheptadecyl 12-hydroxyoctadecanoate |
InChI |
InChI=1S/C36H72O3/c1-4-5-6-25-30-35(37)31-26-21-17-13-14-18-22-27-32-36(38)39-33-28-23-19-15-11-9-7-8-10-12-16-20-24-29-34(2)3/h34-35,37H,4-33H2,1-3H3 |
InChI Key |
MZHRZGNAWRBAAD-UHFFFAOYSA-N |
SMILES |
CCCCCCC(CCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC(C)C)O |
Canonical SMILES |
CCCCCCC(CCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC(C)C)O |
Synonyms |
ISOSTEARYL HYDROXYSTEARATE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















